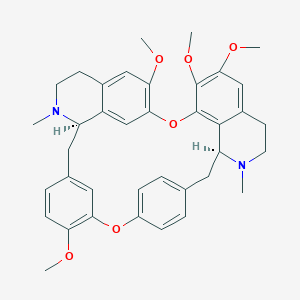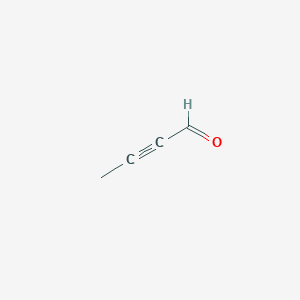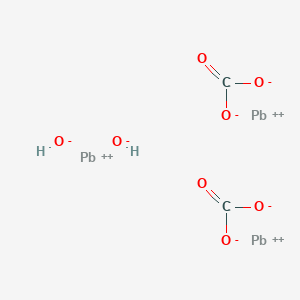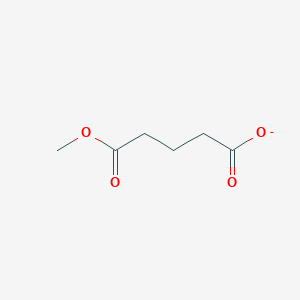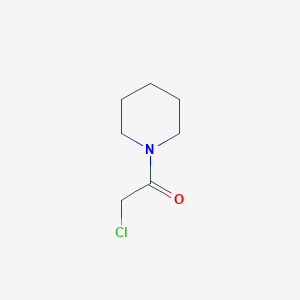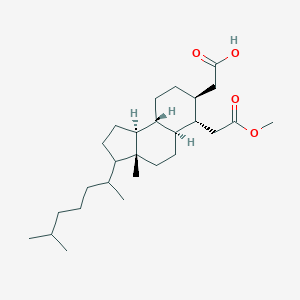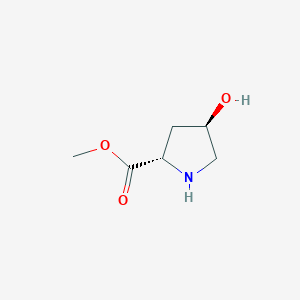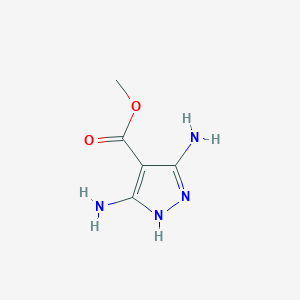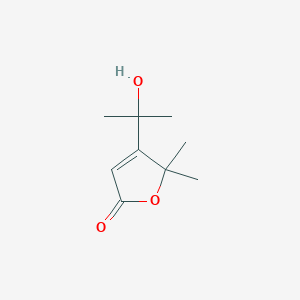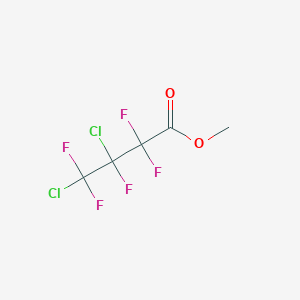
5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene, also known as benzo[a]pyrene diol epoxide (BPDE), is a highly carcinogenic compound found in tobacco smoke, grilled foods, and polluted air. It is a potent mutagen and can cause DNA damage, leading to the development of cancer.
Mecanismo De Acción
BPDE exerts its carcinogenic effects by forming covalent adducts with DNA, leading to the formation of bulky DNA lesions. These lesions can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations. BPDE can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and physiological effects:
BPDE has been shown to induce DNA damage, leading to the activation of DNA repair pathways and cell cycle checkpoints. However, if the damage is severe and cannot be repaired, it can lead to cell death or the development of cancer. BPDE can also induce oxidative stress and inflammation, which can contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPDE is a well-studied compound and has been extensively used as a model compound to study the mechanisms of chemical carcinogenesis and DNA damage. However, its highly reactive nature and carcinogenic properties make it difficult to handle and require specialized equipment and safety protocols.
Direcciones Futuras
Future research on BPDE should focus on developing new methods to prevent or repair DNA damage caused by this compound. This can involve the development of new drugs or therapies that can target the DNA repair pathways or reduce oxidative stress and inflammation. Additionally, research can focus on identifying new biomarkers for BPDE exposure and developing new methods to detect and quantify BPDE in various environmental matrices.
Métodos De Síntesis
BPDE can be synthesized by the oxidation of 5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene[a]pyrene (BaP) with various oxidizing agents such as m-chloroper5,6-Epoxy-5,6-dihydrodibenz(a,h)anthraceneic acid or potassium permanganate. The resulting product is a mixture of four stereoisomers, two of which are highly carcinogenic and can cause mutations in DNA.
Aplicaciones Científicas De Investigación
BPDE has been extensively studied in the field of cancer research due to its potent mutagenic and carcinogenic properties. It is commonly used as a model compound to study the mechanisms of chemical carcinogenesis and DNA damage. BPDE has been shown to induce mutations in various genes, including the tumor suppressor gene p53, leading to the development of cancer.
Propiedades
Número CAS |
1421-85-8 |
|---|---|
Nombre del producto |
5,6-Epoxy-5,6-dihydrodibenz(a,h)anthracene |
Fórmula molecular |
C22H14O |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
22-oxahexacyclo[12.9.0.03,12.04,9.015,20.021,23]tricosa-1(14),2,4,6,8,10,12,15,17,19-decaene |
InChI |
InChI=1S/C22H14O/c1-2-6-15-13(5-1)9-10-14-11-19-16-7-3-4-8-17(16)21-22(23-21)20(19)12-18(14)15/h1-12,21-22H |
Clave InChI |
XMMYSZBPSFQXDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C6=CC=CC=C64 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




